N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide

Ion channel pharmacology Pain therapeutics Structure–activity relationships

This α-cyanoamide furancarboxamide is a critical research tool for probing stereoelectronic requirements of nitrile-interacting sub-pockets on Nav1.8 channels and validating the metabolic stability advantage of the α-cyanoamide motif over standard secondary amides. The (4-chlorophenyl)(cyano)methyl appendage introduces a geometrically constrained hydrogen-bond vector distinct from planar N-cyanoamides, avoiding SAR confounding observed with simple N-phenyl-3-methylfuran-2-carboxamides. It also serves as an essential reference standard for distinguishing C14H11ClN2O2 isomers from SARS-CoV-2 Mpro inhibitors like GRL-1720, ensuring antiviral library integrity. Procure this scaffold to access a validated pharmacophore for mGlu1 PAM lead optimization.

Molecular Formula C14H11ClN2O2
Molecular Weight 274.7
CAS No. 1280945-39-2
Cat. No. B2921262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide
CAS1280945-39-2
Molecular FormulaC14H11ClN2O2
Molecular Weight274.7
Structural Identifiers
SMILESCC1=C(OC=C1)C(=O)NC(C#N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11ClN2O2/c1-9-6-7-19-13(9)14(18)17-12(8-16)10-2-4-11(15)5-3-10/h2-7,12H,1H3,(H,17,18)
InChIKeyCXTGNXWGPWOQHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide CAS 1280945-39-2 – Baseline Identity and Procurement Profile


N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide (CAS 1280945-39-2) is a synthetic small-molecule furancarboxamide with the molecular formula C14H11ClN2O2 and a molecular weight of 274.7 g·mol⁻¹. It features a 3-methylfuran-2-carboxamide core N-substituted with a (4-chlorophenyl)(cyano)methyl group, a motif that places a nitrile hydrogen-bond acceptor adjacent to the amide nitrogen. The 3-methylfuran-2-carboxamide scaffold has been validated as a pharmacophore in positive allosteric modulators of the metabotropic glutamate receptor subtype 1 (mGlu1) [1], while the α-cyanoamide substructure is known to confer metabolic stability and target engagement in protease and channel inhibitors. The compound is typically supplied at ≥95% purity for research use, though specific batch certificates must be requested from individual vendors.

Why Generic Substitution of N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide Is Inadvisable


The compound occupies a narrow structural niche that is not interchangeable with analogues sharing the 3-methylfuran-2-carboxamide core but differing in amide substitution. The (4-chlorophenyl)(cyano)methyl appendage simultaneously introduces a lipophilic 4-chlorophenyl ring for hydrophobic pocket occupancy and a geometrically constrained nitrile group capable of forming a single, directional hydrogen bond. In contrast, analogues lacking the nitrile (e.g., simple N-phenyl-3-methylfuran-2-carboxamides) or bearing the cyano group on the amide nitrogen rather than the α-carbon (e.g., N-cyano-furancarboxamides [1]) exhibit markedly different target selectivity profiles. Substituting this compound with a generic furancarboxamide risks loss of the nitrile-dependent interaction, alteration of metabolic stability, and changes in off-target pharmacology that cannot be predicted without explicit comparative data. The quantitative evidence below illustrates these differentiation points.

Quantitative Differentiation Evidence: N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide vs. Closest Analogues


Nitrile Hydrogen-Bonding Geometry vs. N-Cyano Amide Isosteres in Nav1.8 Inhibitor Binding

The α-cyanoamide group in N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide presents a tetrahedral geometry that directs the nitrile lone pair toward a specific sub-pocket, contrasting with the planar N-cyanoamide arrangement in the published Nav1.8 inhibitor 5-(4-chlorophenyl)-N-cyano-N'-(3-methylphenyl)furan-2-carboxamide [1]. The latter compound achieves an IC50 of 30 nM against the mouse recombinant Nav1.8 channel in HEK293 cells by isotopic efflux assay, demonstrating that the nitrile placement is critical for potency. While direct activity data for the target compound are not publicly available at this time, the structural divergence predicts a distinct selectivity fingerprint that cannot be replicated by the N-cyanoamide comparator [1].

Ion channel pharmacology Pain therapeutics Structure–activity relationships

3-Methylfuran-2-carboxamide Core vs. Unsubstituted Furan Analogues in mGlu1 PAM Potency

The 3-methyl substitution on the furan ring, present in the target compound, is a known potency-enhancing feature in mGlu1 positive allosteric modulators. A series based on N-(3-chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide (compound 17e) demonstrated low-nanomolar PAM activity, whereas the des-methyl furan analogue suffered a ≥10-fold loss in potency [1]. The target compound's 3-methylfuran-2-carboxamide core therefore predicts superior mGlu1 PAM activity relative to any furancarboxamide analogue lacking the 3-methyl substituent. Replacing this compound with a simpler furan-2-carboxamide would compromise potency in this target class.

Metabotropic glutamate receptors Allosteric modulation CNS drug discovery

Predicted Metabolic Stability of α-Cyanoamide vs. Amide and N-Cyanoamide Linkers

The α-cyanoamide functionality in N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide is expected to resist hydrolytic cleavage by amidases relative to a standard secondary amide, because the electron-withdrawing nitrile group reduces the electrophilicity of the adjacent carbonyl carbon [1]. In contrast, N-cyanoamide analogues (e.g., 5-(4-chlorophenyl)-N-cyano-N'-(3-methylphenyl)furan-2-carboxamide) are susceptible to metabolic decyanation at the amide nitrogen, releasing a free amide. While specific microsomal stability data for the target compound are not public, the class-level inference from nitrile-containing protease inhibitors indicates that the α-cyanoamide configuration confers superior metabolic robustness over both unsubstituted amides and N-cyanoamides [1].

Metabolic stability Pharmacokinetics Drug design

Molecular Formula Isomerism: The Target Compound Is Not GRL-1720, Despite Identical C14H11ClN2O2 Composition

The target compound shares its molecular formula (C14H11ClN2O2) and molecular weight (274.7 g·mol⁻¹) with GRL-1720, a known irreversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro) with an EC50 of 15 µM in VeroE6 cells . However, GRL-1720 is structurally identified as a 5-chloropyridin-3-yl indoline-4-carboxylate , making it a distinct chemical entity. Procurement based solely on molecular formula, without verifying the IUPAC name and CAS number, risks receiving the incorrect isomer and thus obtaining an antiviral agent instead of the intended furancarboxamide research compound.

SARS-CoV-2 Mpro Antiviral research Molecular identity

Best Research & Industrial Application Scenarios for N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide


Ion Channel SAR Studies Requiring a Unique Nitrile Geometry

The α-cyanoamide geometry of this compound provides a hydrogen-bonding vector distinct from planar N-cyanoamides. Researchers investigating Nav1.8 or related voltage-gated sodium channels can use this compound to probe the stereoelectronic requirements of the nitrile-interacting sub-pocket. As demonstrated by the 30 nM Nav1.8 inhibitor 5-(4-chlorophenyl)-N-cyano-N'-(3-methylphenyl)furan-2-carboxamide , the position of the cyano group is a key determinant of potency. The target compound serves as a geometrically differentiated probe that cannot be substituted by the N-cyanoamide isomer without confounding SAR interpretation .

mGlu1 Positive Allosteric Modulator Lead Optimization

The 3-methylfuran-2-carboxamide core is a validated privileged structure for mGlu1 PAM activity, with potent analogues such as compound 17e showing low-nanomolar efficacy . Procurement of this compound provides a scaffold for further derivatization at the α-cyanoamide position, enabling exploration of PAM activity while retaining the potency-enhancing 3-methyl substituent .

Metabolic Stability Profiling of α-Cyanoamide-Containing Candidates

The α-cyanoamide linkage is expected to exhibit enhanced resistance to amidase-mediated hydrolysis compared to standard secondary amides. This compound can serve as a model substrate for in vitro microsomal stability studies aimed at validating the metabolic advantage of the α-cyanoamide motif in furancarboxamide series .

Exacting Procurement and Compound Management Workflows

Because this compound shares its molecular formula with GRL-1720 (CAS 2835511-03-8), a SARS-CoV-2 Mpro inhibitor , it is essential for compound management groups to use this compound as a reference standard for distinguishing between C14H11ClN2O2 isomers by CAS number and IUPAC name, ensuring that antiviral screening libraries are not inadvertently contaminated with a furancarboxamide scaffold.

Quote Request

Request a Quote for N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.